Aldolase Affinity for D-Xylulose 1-phosphate
Fructose-bisphosphate aldolase (EC 4.1.2.13) exhibits a Km of 0.095 mM for D-xylulose 1-phosphate (in the absence of Co²⁺, at pH 7.5, 30°C), placing its affinity within the range reported for the enzyme's canonical substrates D-fructose 1-phosphate (Km 0.065–2 mM) and D-fructose 1,6-bisphosphate (Km 0.0017–40 mM) [1]. Critically, the literature explicitly states that aldolase has a higher affinity for D-xylulose 1-phosphate than for D-fructose 1-phosphate [2]. This means that at equimolar concentrations, X1P is preferentially cleaved, favoring glycolaldehyde formation.
| Evidence Dimension | Michaelis constant (Km) for fructose-bisphosphate aldolase cleavage |
|---|---|
| Target Compound Data | Km = 0.095 mM for D-xylulose 1-phosphate |
| Comparator Or Baseline | D-fructose 1-phosphate: Km range 0.065–2 mM; D-fructose 1,6-bisphosphate: Km range 0.0017–40 mM |
| Quantified Difference | X1P Km (0.095 mM) is at the low end of the F1P Km range, indicating comparable or superior affinity; literature explicitly states higher affinity for X1P than F1P |
| Conditions | Fructose-bisphosphate aldolase (EC 4.1.2.13); pH 7.5, 30°C, in the absence of Co²⁺ (BRENDA aggregated data) |
Why This Matters
For researchers designing in vitro aldolase-based assays or metabolic pathways aimed at glycolaldehyde production, D-xylulose 1-phosphate provides aldolase affinity comparable to or better than the physiological substrate D-fructose 1-phosphate, ensuring efficient cleavage kinetics.
- [1] BRENDA Enzyme Database. EC 4.1.2.13 — fructose-bisphosphate aldolase, KM Values. https://www.brenda-enzymes.org/all_enzymes.php?ecno=4.1.2.13&table=KM_Value View Source
- [2] Bais R, James HM, Rofe AM, Conyers RA. The purification and properties of human liver ketohexokinase. Biochem J. 1985;230(1):53-60. PMID: 2996495. View Source
